molecular formula C14H25FN4O5PS+ B13864770 Emtricitabine phosphonic acid triethylammonium salt

Emtricitabine phosphonic acid triethylammonium salt

Cat. No.: B13864770
M. Wt: 411.41 g/mol
InChI Key: WAZHBZDVSUEVKN-RIHPBJNCSA-O
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Chemical Reactions Analysis

Emtricitabine phosphonic acid triethylammonium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Emtricitabine phosphonic acid triethylammonium salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Utilized in the development of antiviral drugs, particularly for the treatment of HIV.

    Industry: Applied in the production of biochemical reagents and standards

Mechanism of Action

The mechanism of action of emtricitabine phosphonic acid triethylammonium salt involves its role as a nucleoside reverse transcriptase inhibitor. It inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV. By blocking this enzyme, the compound prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus .

Comparison with Similar Compounds

Emtricitabine phosphonic acid triethylammonium salt can be compared with other similar compounds, such as:

    Tenofovir disoproxil fumarate: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Lamivudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

The uniqueness of this compound lies in its specific molecular structure and its effectiveness in inhibiting the reverse transcriptase enzyme .

Properties

Molecular Formula

C14H25FN4O5PS+

Molecular Weight

411.41 g/mol

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxido-oxophosphanium;triethylazanium

InChI

InChI=1S/C8H9FN3O5PS.C6H15N/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(17-5)2-16-18(14)15;1-4-7(5-2)6-3/h1,5-6H,2-3H2,(H2,10,11,13);4-6H2,1-3H3/p+1/t5-,6+;/m0./s1

InChI Key

WAZHBZDVSUEVKN-RIHPBJNCSA-O

Isomeric SMILES

CC[NH+](CC)CC.C1[C@H](O[C@H](S1)CO[P+](=O)[O-])N2C=C(C(=NC2=O)N)F

Canonical SMILES

CC[NH+](CC)CC.C1C(OC(S1)CO[P+](=O)[O-])N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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